3H-Pyrrolizin-3-one
Description
Properties
IUPAC Name |
pyrrolizin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO/c9-7-4-3-6-2-1-5-8(6)7/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHNCEDCOWUMEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C=CC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70497529 | |
| Record name | 3H-Pyrrolizin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70497529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34610-37-2 | |
| Record name | 3H-Pyrrolizin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70497529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3H-Pyrrolizin-3-one can be synthesized through various methods. One common approach involves the condensation of pyrrole-2-dithiocarboxylates with CH acids containing ester groupings in the presence of potassium hydroxide (KOH) and dimethyl sulfoxide (DMSO) . The resulting product can be further treated with secondary amines to obtain 1-amino derivatives .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3H-Pyrrolizin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Hydrogenation of this compound leads to the formation of hexahydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Electrophilic reagents such as hydrogen chloride (HCl) and N-bromosuccinimide (NBS) are used.
Major Products:
Oxidation: Various oxidized derivatives.
Reduction: Hexahydro derivatives such as pyrrolizidin-3-one.
Substitution: 1-chloro-1,2-dihydro derivatives and other substituted products.
Scientific Research Applications
3H-Pyrrolizin-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and other biologically active molecules.
Medicine: Research on this compound derivatives has shown potential antiviral and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3H-Pyrrolizin-3-one involves its interaction with various molecular targets. For instance, its derivatives have been shown to inhibit glycosidase enzymes, which play a crucial role in various biological processes . The compound’s structure allows it to bind effectively to the active sites of these enzymes, thereby inhibiting their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues of 3H-pyrrolizin-3-one, highlighting differences in substitution patterns, saturation, and bioactivity:
Key Research Findings
Synthetic Accessibility :
- The oxidation of pyrrolizidines to this compound using benzyltriethylammonium permanganate remains the most efficient route (yield: 75–85%) compared to multi-step syntheses required for dihydro or substituted derivatives (e.g., 1,2-dihydro-pyrrolizin-3-one requires three steps with moderate yields) .
- Halogenation (e.g., iodination at C6) introduces steric bulk, reducing reactivity but enhancing stability for applications in imaging or catalysis .
Bioactivity Modulation :
- 5-Methyl derivative : The methyl group at C5 enhances lipophilicity, improving blood-brain barrier penetration in neuroactive compounds .
- N-Oxide derivatives : Oxidation of the pyrrolizidine nitrogen (e.g., with m-CPBA) generates N-oxides, which are pivotal in plant defense mechanisms and exhibit reduced toxicity compared to parent alkaloids .
- Saturated analogues : Hexahydro derivatives (e.g., 7-isopropylhexahydro-3H-pyrrolizin-3-one) show increased conformational rigidity, favoring selective receptor binding (e.g., muscarinic receptors) .
Thermodynamic Stability :
- Unsaturated derivatives (e.g., 1,2-dihydro-pyrrolizin-3-one) are prone to further oxidation, whereas fully saturated variants (e.g., hexahydro-7-(1-methylethyl)-3H-pyrrolizin-3-one) exhibit superior stability under physiological conditions .
Q & A
Q. What are the foundational synthesis strategies for 3H-Pyrrolizin-3-one and its derivatives?
The synthesis of this compound derivatives typically involves multi-step organic reactions, such as cyclization, halogenation, or substitution. For example, iodine-substituted derivatives like cis-6-iodo-hexahydro-3H-pyrrolizin-3-one (CAS 94162-42-2) require precise halogenation steps under controlled pH and temperature . Key methodologies include:
Q. How do researchers characterize the structural and electronic properties of this compound derivatives?
Advanced spectroscopic and computational methods are employed:
- NMR spectroscopy (1H, 13C) to map substituent positions and stereochemistry, especially for iodinated derivatives .
- Infrared spectroscopy (IR) to identify functional groups like carbonyls in the pyrrolizinone ring .
- Density Functional Theory (DFT) to predict electronic properties and reactivity patterns .
Q. What are the common challenges in synthesizing complex this compound analogs with heterocyclic substituents?
Challenges include:
- Regioselectivity issues during substitution reactions (e.g., ensuring iodine attaches to position 6 in hexahydro derivatives) .
- Side reactions during cyclization, which may form undesired dihydro derivatives .
- Purification difficulties due to polar intermediates, requiring optimized chromatography conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield in multi-step syntheses of this compound-based hybrids?
Methodological approaches include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates in triazolo-pyrazinone hybrids .
- Catalyst screening : Palladium or copper catalysts accelerate coupling reactions in pyridazine-pyrrolidine hybrids .
- Temperature control : Reflux conditions (e.g., ethanol at 80°C) for cyclization steps in quinazolinone derivatives .
Q. How do researchers address contradictions in spectroscopic data for structurally similar this compound derivatives?
Discrepancies (e.g., overlapping NMR peaks) are resolved via:
- 2D NMR techniques (COSY, HSQC) to differentiate proton environments in iodinated vs. methoxy-substituted analogs .
- Cross-validation with HRMS to confirm molecular formulas and isotopic patterns .
- X-ray crystallography for unambiguous stereochemical assignments, though limited by crystal-growing challenges .
Q. What mechanistic insights guide the design of this compound derivatives with enhanced bioactivity?
Strategies include:
- Structure-activity relationship (SAR) studies : Introducing electron-withdrawing groups (e.g., halogens) to improve binding affinity in enzyme inhibition assays .
- Pharmacophore modeling : Targeting triazole or pyridazine moieties for interactions with biological targets (e.g., kinases) .
- Metabolic stability testing : Assessing hydrolysis resistance of the pyrrolizinone ring under physiological pH .
Methodological Frameworks
Q. What experimental protocols are recommended for analyzing thermal stability of this compound derivatives?
A standardized workflow includes:
- Thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Differential scanning calorimetry (DSC) to identify phase transitions.
- Accelerated stability studies under varying humidity and temperature (e.g., 40°C/75% RH for 6 months) .
Q. How can researchers mitigate batch-to-batch variability in large-scale synthesis?
Critical steps involve:
- Process analytical technology (PAT) for real-time monitoring of reaction parameters .
- Design of Experiments (DoE) to optimize variables like reagent stoichiometry and mixing speed .
- Quality control protocols (e.g., HPLC purity >98%) for intermediates and final products .
Data Interpretation and Reporting
Q. What statistical methods are appropriate for analyzing biological activity data in SAR studies?
Recommended approaches:
Q. How should researchers document synthetic procedures to ensure reproducibility?
Best practices include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
